

# calculated molecular weight of 1-Chloro-2-(trifluoromethoxy)benzene

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## Compound of Interest

Compound Name: 1-Chloro-2-(trifluoromethoxy)benzene

Cat. No.: B1587001

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## An In-Depth Technical Guide to the Molecular Weight of 1-Chloro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the molecular weight of **1-Chloro-2-(trifluoromethoxy)benzene** (CAS No. 450-96-4), a critical building block in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> The accurate determination of molecular weight is fundamental to all aspects of chemical synthesis and analysis, from stoichiometric calculations in reaction design to the unambiguous identification required for regulatory submissions. This document details the theoretical calculation of the compound's average molecular weight and monoisotopic mass. Furthermore, it presents a field-proven, self-validating experimental methodology for its verification using Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on interpreting the compound's unique isotopic signature.

## Introduction to 1-Chloro-2-(trifluoromethoxy)benzene

**1-Chloro-2-(trifluoromethoxy)benzene** is a substituted aromatic ether that has garnered significant interest as a versatile intermediate.<sup>[1][2]</sup> Its structure, featuring a benzene ring

substituted with both a chlorine atom and a trifluoromethoxy group, imparts unique physicochemical properties that are highly desirable in the synthesis of complex target molecules.[1] The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in modern drug design.[1]

Given its role as a foundational reagent, an exhaustive understanding of its core chemical properties is paramount. The most fundamental of these is its molecular weight. Precise knowledge of the molecular weight is not merely an academic exercise; it is the cornerstone of reproducible science and manufacturing, ensuring accuracy in reaction stoichiometry, enabling correct preparation of standard solutions, and forming the basis of identity confirmation in quality control (QC) and regulatory filings.

Key Chemical Identifiers:

- Chemical Name: **1-Chloro-2-(trifluoromethoxy)benzene**
- Molecular Formula:  $C_7H_4ClF_3O$ [1][2][3]
- CAS Number: 450-96-4[1][2][4][5]
- Appearance: Colorless to almost colorless clear liquid[1][2]

## Theoretical Molecular Weight Calculation

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight (or molar mass) and the monoisotopic mass. The former is calculated using the weighted average atomic masses of the constituent elements based on their natural isotopic abundance, while the latter is calculated using the mass of the most abundant isotope for each element.

### Average Molecular Weight (Molar Mass)

The average molecular weight is utilized for macroscopic calculations, such as determining the mass of the substance required for a chemical reaction. It is calculated by summing the standard atomic weights of all atoms in the molecular formula.

Element	Symbol	Count	Standard Atomic Weight ( g/mol )	Subtotal ( g/mol )
Carbon	C	7	12.011	84.077
Hydrogen	H	4	1.008	4.032
Chlorine	Cl	1	35.453	35.453
Fluorine	F	3	18.998	56.994
Oxygen	O	1	15.999	15.999
Total			196.555	

Based on this calculation, the average molecular weight of **1-Chloro-2-(trifluoromethoxy)benzene** is 196.55 g/mol , a value consistent with chemical supplier specifications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Monoisotopic Mass

Monoisotopic mass is of critical importance in high-resolution mass spectrometry. It provides a more precise theoretical value to which experimental results can be compared.

Element	Isotope	Count	Isotopic Mass (Da)	Subtotal (Da)
Carbon	<sup>12</sup> C	7	12.000000	84.000000
Hydrogen	<sup>1</sup> H	4	1.007825	4.031300
Chlorine	<sup>35</sup> Cl	1	34.968853	34.968853
Fluorine	<sup>19</sup> F	3	18.998403	56.995209
Oxygen	<sup>16</sup> O	1	15.994915	15.994915
Total			195.990277	

The calculated monoisotopic mass is 195.990 Da. This is the value that would be observed for the molecular ion peak in a high-resolution mass spectrum.

## Experimental Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Theoretical calculations must be confirmed by empirical data. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the verification of the molecular weight of volatile and semi-volatile compounds like **1-Chloro-2-(trifluoromethoxy)benzene**.<sup>[6]</sup>

### The Causality Behind Method Selection

The choice of GC-MS is deliberate. The compound's boiling point of 143 °C makes it sufficiently volatile for gas chromatography without thermal degradation.<sup>[1][2]</sup> The mass spectrometer serves as a highly specific and sensitive detector that not only confirms the retention time from the GC but, more importantly, provides the mass-to-charge ratio ( $m/z$ ) of the parent molecule and its fragments, directly yielding molecular weight information.

### The Isotopic Signature: A Self-Validating System

A key feature that makes mass spectrometry a self-validating system for this particular analyte is the natural isotopic abundance of chlorine. Chlorine exists as two primary stable isotopes:  $^{35}\text{Cl}$  (~75.77%) and  $^{37}\text{Cl}$  (~24.23%), a ratio of approximately 3:1.<sup>[7][8][9]</sup>

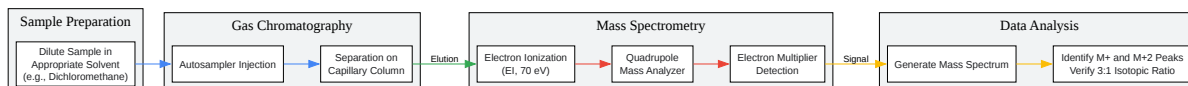
This natural distribution provides an unmistakable fingerprint in the mass spectrum. For any ion containing one chlorine atom, two distinct peaks will be observed:

- The Molecular Ion Peak ( $M^+$ ): This peak corresponds to the molecule containing the  $^{35}\text{Cl}$  isotope.
- The  $M+2$  Peak: This peak is found at two  $m/z$  units higher and corresponds to the molecule containing the  $^{37}\text{Cl}$  isotope.

The relative intensity of the  $M^+$  peak to the  $M+2$  peak will be approximately 3:1.<sup>[7][9]</sup> The observation of this characteristic isotopic pattern is a powerful confirmation that the compound contains a single chlorine atom and validates the identity of the molecular ion peak.

## Workflow for Molecular Weight Determination by GC-MS

The following diagram illustrates the logical flow of the experimental process, from sample introduction to final data analysis.



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Caption: Workflow for the determination of molecular weight by GC-MS.

## Experimental Protocol: GC-MS Analysis

This protocol provides a robust framework for the analysis of **1-Chloro-2-(trifluoromethoxy)benzene**.

1. Sample Preparation: i. Prepare a 1 mg/mL stock solution of **1-Chloro-2-(trifluoromethoxy)benzene** in a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate. ii. Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 ratio)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Oven Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: 15 °C/min to 240 °C.
  - Final hold: Hold at 240 °C for 5 minutes.

### 3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4. Data Interpretation: i. Identify the chromatographic peak corresponding to the analyte. ii. Examine the mass spectrum associated with this peak. iii. Locate the molecular ion peak (M+). Its m/z value should correspond to the monoisotopic mass of the C<sub>7</sub>H<sub>4</sub><sup>35</sup>ClF<sub>3</sub>O species (~196 Da). iv. Locate the M+2 peak at two m/z units higher (~198 Da). v. Validation Check: Measure the relative intensities of the M+ and M+2 peaks. The ratio should be approximately 3:1. This confirms the presence of a single chlorine atom and validates the molecular weight assignment.<sup>[8][9]</sup>

## Conclusion

The calculated average molecular weight of **1-Chloro-2-(trifluoromethoxy)benzene** is 196.55 g/mol, with a monoisotopic mass of 195.990 Da. While theoretical calculation provides a precise starting point, experimental verification is essential for absolute confirmation in research and development settings. The use of GC-MS offers a definitive method for this verification. The technique's power is significantly enhanced by the compound's inherent isotopic signature from the chlorine atom, which provides a self-validating system to confirm the molecular ion and, by extension, the compound's identity and molecular weight with a high degree of confidence.

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